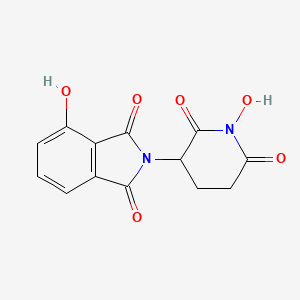
4,1'-Dihydroxy thalidomide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,1’-Dihydroxy thalidomide is a derivative of thalidomide, a compound historically known for its teratogenic effects but later found to have significant therapeutic potential. This compound is characterized by the presence of two hydroxyl groups at the 4 and 1’ positions of the thalidomide molecule. The addition of these hydroxyl groups modifies the biological activity and pharmacokinetic properties of the parent compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,1’-dihydroxy thalidomide involves the hydroxylation of thalidomide. One common method includes the use of hydroxylating agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts. The reaction typically occurs under controlled temperature and pH conditions to ensure selective hydroxylation at the desired positions .
Industrial Production Methods: Industrial production of 4,1’-dihydroxy thalidomide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve industrial-scale production .
Chemical Reactions Analysis
Types of Reactions: 4,1’-Dihydroxy thalidomide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified pharmacological properties .
Scientific Research Applications
4,1’-Dihydroxy thalidomide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of hydroxylation on the chemical properties of thalidomide derivatives.
Biology: The compound is investigated for its effects on cellular processes, including cell proliferation and apoptosis.
Medicine: Research focuses on its potential therapeutic applications, particularly in treating inflammatory diseases and cancers.
Mechanism of Action
The mechanism of action of 4,1’-dihydroxy thalidomide involves its interaction with molecular targets such as cereblon, a component of the E3 ubiquitin ligase complex. By binding to cereblon, the compound modulates the degradation of specific transcription factors, leading to anti-proliferative and anti-inflammatory effects. Additionally, the hydroxyl groups enhance its binding affinity and specificity, contributing to its unique pharmacological profile .
Comparison with Similar Compounds
Thalidomide: The parent compound, known for its sedative and teratogenic effects.
Lenalidomide: A derivative with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: Another derivative with potent anti-inflammatory and anti-cancer activities.
Uniqueness: 4,1’-Dihydroxy thalidomide stands out due to the presence of hydroxyl groups, which significantly alter its pharmacokinetics and biological activity. These modifications result in improved therapeutic potential and reduced side effects compared to its parent compound and other derivatives .
Properties
CAS No. |
478785-10-3 |
|---|---|
Molecular Formula |
C13H10N2O6 |
Molecular Weight |
290.23 g/mol |
IUPAC Name |
4-hydroxy-2-(1-hydroxy-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H10N2O6/c16-8-3-1-2-6-10(8)13(20)14(11(6)18)7-4-5-9(17)15(21)12(7)19/h1-3,7,16,21H,4-5H2 |
InChI Key |
HQJZOAIKHXFHLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















